
(2R,3S)-2,3-Dimethylaziridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-Dimethylaziridin-1-amine is a chiral aziridine derivative characterized by the presence of two methyl groups and an amine group attached to the three-membered aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dimethylaziridin-1-amine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of (2R,3S)-2,3-dimethyl-1,2-diamine with a halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the aziridine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Dimethylaziridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols attack the carbon atoms, opening the ring and forming substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
(2R,3S)-2,3-Dimethylaziridin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-Dimethylaziridin-1-amine involves its high reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with biological targets. These interactions can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing drugs that target specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dimethylaziridine: Lacks the amine group but shares the same aziridine ring structure.
(2R,3S)-2,3-Dimethylaziridin-2-ol: Contains a hydroxyl group instead of an amine group.
(2R,3S)-2,3-Dimethylaziridin-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
(2R,3S)-2,3-Dimethylaziridin-1-amine is unique due to the presence of both methyl groups and an amine group on the aziridine ring, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds.
Properties
CAS No. |
29392-95-8 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylaziridin-1-amine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)6(3)5/h3-4H,5H2,1-2H3/t3-,4+,6? |
InChI Key |
IFJMCWHUERUJGP-WBMBKJJNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N1N)C |
Canonical SMILES |
CC1C(N1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
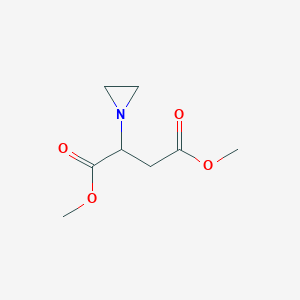

![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
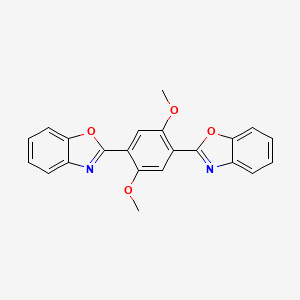
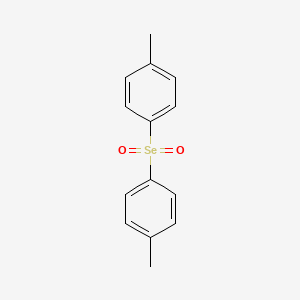
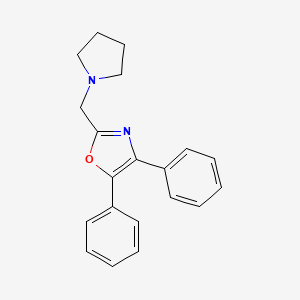
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
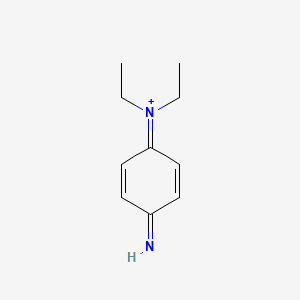
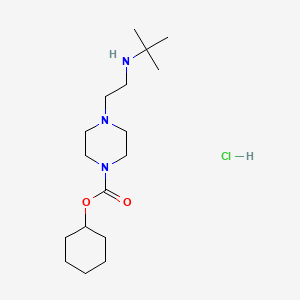
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

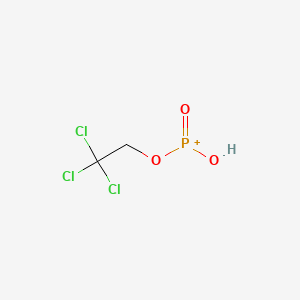
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
